molecular formula C18H17N5OS B14955398 N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B14955398
M. Wt: 351.4 g/mol
InChI Key: VKIXSGIVTZJBGE-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-Benzimidazol-2-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide is a heterocyclic acetamide derivative characterized by a benzimidazole core linked via an ethyl chain to an acetamide group. The acetamide moiety is further substituted with a thiazole ring bearing a pyrrole substituent at the 2-position.

Properties

Molecular Formula

C18H17N5OS

Molecular Weight

351.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C18H17N5OS/c24-17(11-13-12-25-18(20-13)23-9-3-4-10-23)19-8-7-16-21-14-5-1-2-6-15(14)22-16/h1-6,9-10,12H,7-8,11H2,(H,19,24)(H,21,22)

InChI Key

VKIXSGIVTZJBGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)CC3=CSC(=N3)N4C=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzimidazole Intermediate: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole intermediate is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Thiazole Formation: The thiazole ring is formed by the reaction of α-haloketones with thiourea.

    Pyrrole Introduction: The pyrrole ring is introduced through a cyclization reaction involving an appropriate precursor such as an α,β-unsaturated carbonyl compound.

    Final Coupling: The final step involves coupling the benzimidazole, thiazole, and pyrrole intermediates under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiazole rings.

    Reduction: Reduction reactions can occur at the benzimidazole ring, potentially leading to the formation of dihydrobenzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce partially hydrogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. It may act as an enzyme inhibitor, receptor modulator, or signaling pathway regulator, offering possibilities for the treatment of various diseases.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzimidazole-Thiazole Hybrids

describes compounds such as 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c). These derivatives share a benzimidazole-thiazole core but incorporate triazole and phenoxymethyl linkers instead of the pyrrole-ethyl chain. Docking studies in suggest that the bromophenyl substituent in 9c enhances binding affinity to enzymatic active sites, likely due to halogen bonding .

Key Differences :

  • The target compound’s pyrrole group may confer distinct electronic properties compared to the triazole-phenoxymethyl group in 9c.
Pyrazole-Acetamide Derivatives

reports N-(5(6)-(1H-1,2,4-triazol-1-yl)-1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide (30), which replaces the thiazole-pyrrole unit with pyrazole and triazole groups. These compounds exhibit moderate antimicrobial activity, attributed to the pyrazole’s hydrogen-bonding capacity.

Thioacetamide-Triazole Derivatives with Antibacterial Activity

highlights 2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide (39) , which shares the acetamide-thiazole motif but replaces benzimidazole with a fluorobenzyl group. Compound 39 shows a MIC of 8 µg/mL against Escherichia coli, suggesting that the fluorobenzyl group enhances membrane permeability. The target compound’s benzimidazole-pyrrole system may offer improved selectivity for eukaryotic targets over bacterial ones .

Mirabegron: A Clinically Approved Thiazole-Acetamide Analog

Mirabegron (2-(2-amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide), a β3-adrenergic agonist (), shares the thiazole-acetamide core but lacks the benzimidazole-pyrrole system. Its amino and hydroxy-phenyl groups are critical for receptor binding, achieving an EC₅₀ of 22 nM for β3-AR. The target compound’s pyrrole and benzimidazole may redirect activity toward kinase or protease inhibition rather than adrenergic receptors .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Activity Reference
Target Compound Benzimidazole-Thiazole Pyrrole-ethyl, Acetamide 386.46 N/A (Theoretical)
9c () Benzimidazole-Triazole Bromophenyl, Phenoxymethyl 624.53 Enzyme binding (docking)
Mirabegron () Thiazole-Acetamide Amino, Hydroxy-phenyl 396.51 β3-AR agonist (EC₅₀ 22 nM)
Compound 39 () Thiazole-Triazole Fluorobenzyl 352.39 MIC = 8 µg/mL (E. coli)

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